beta-Diploalbicene

Description

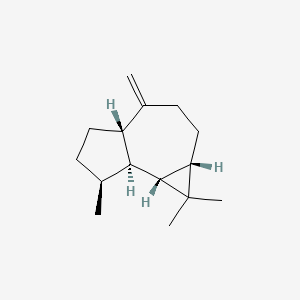

Structure

3D Structure

Properties

CAS No. |

14682-34-9 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1aS,4aS,7S,7aS,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene |

InChI |

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11+,12-,13-,14-/m0/s1 |

InChI Key |

ITYNGVSTWVVPIC-NDKCEZKHSA-N |

SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2=C |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@H]1[C@@H]3[C@@H](C3(C)C)CCC2=C |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2=C |

Appearance |

Solid powder |

boiling_point |

121.00 °C. @ 10.00 mm Hg |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

l-Aromadendrene; Aromadendrene, (-)-; beta-Diploalbicene; (-)-10(14)-Aromadendrene; |

Origin of Product |

United States |

Foundational & Exploratory

beta-Diploalbicene chemical structure and molecular properties

An In-depth Technical Guide to beta-Diploalbicene

This guide provides a comprehensive overview of beta-diploalbicene, a sesquiterpenoid natural product. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and molecular properties of this compound.

Introduction and Significance

Beta-diploalbicene is a sesquiterpenoid, a class of organic compounds composed of three isoprene units.[1] It is a naturally occurring molecule that has been identified in various plant species, including Cassinia laevis and Cassinia uncata.[1] The study of sesquiterpenoids like beta-diploalbicene is of significant interest to the scientific community due to their vast structural diversity and potential for biological activity. Understanding the precise chemical structure and molecular properties of these compounds is the foundational step in exploring their potential applications, particularly in the realm of pharmacology and drug discovery.

Chemical Structure and Stereochemistry

The molecular identity of beta-diploalbicene is defined by its complex, polycyclic structure. A thorough understanding of its stereochemistry is critical, as the three-dimensional arrangement of atoms can profoundly influence its biological activity.

Systematic Nomenclature and Formula

-

IUPAC Name : (1aS,4aS,7S,7aS,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene[1]

The IUPAC name precisely describes a tricyclic system containing a cyclopropane ring fused to an azulene core, with specific stereochemical assignments at its five stereocenters.[2]

Structural Elucidation

The determination of beta-diploalbicene's structure relies on a combination of spectroscopic techniques. While specific experimental data for this exact molecule is not detailed in the provided search results, a standard approach for a compound of this nature would involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR would reveal the connectivity of protons and carbons, while 2D NMR techniques (like COSY, HSQC, and HMBC) would be used to piece together the complete carbon skeleton and the relative stereochemistry.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass measurement.[1]

-

Infrared (IR) Spectroscopy : This would identify the presence of specific functional groups, such as the exocyclic methylene C=C bond.

The absolute stereochemistry, denoted as (1aS,4aS,7S,7aS,7bR), is crucial and is often determined through more advanced methods like X-ray crystallography of a suitable crystalline derivative or by comparison of optical rotation and circular dichroism data with known compounds.[2]

Molecular Properties and Characterization

The physicochemical properties of beta-diploalbicene are essential for its handling, formulation, and for predicting its behavior in biological systems.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 204.35 g/mol | [1][2] |

| Exact Mass | 204.187800766 Da | [1] |

| Molecular Formula | C15H24 | [1][2] |

| Stereocenters | 5 | [2] |

| Optical Activity | (-) | [2] |

| XLogP3 | 4.7 | [1] |

The XLogP3 value of 4.7 suggests that beta-diploalbicene is a highly lipophilic molecule, indicating it would have low solubility in water and high solubility in nonpolar organic solvents.[1] This is a critical parameter for drug development, influencing properties like absorption and membrane permeability.

Biosynthesis

Natural products like beta-diploalbicene are synthesized in organisms through complex enzymatic pathways. As a sesquiterpenoid, its biosynthesis originates from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The general biosynthetic pathway for sesquiterpenes involves the following key steps:

-

Precursor Formation : Two molecules of IPP and one molecule of DMAPP are condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP).

-

Cyclization : A specific enzyme, a terpene synthase (or cyclase), catalyzes the complex cyclization of FPP. This step is mechanistically fascinating, as it involves the formation of multiple carbon-carbon bonds in a single, enzyme-mediated transformation, leading to the characteristic polycyclic core of beta-diploalbicene. The enzyme's active site provides a template that guides the folding and reaction cascade of the flexible FPP molecule to yield a specific stereoisomer.

-

Post-Cyclization Modification : In some cases, further enzymatic modifications (e.g., oxidation, reduction) can occur, although for beta-diploalbicene, the primary structure is established by the cyclase.

// Nodes IPP [label="Isopentenyl Pyrophosphate (IPP)\n(C5)", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAPP [label="Dimethylallyl Pyrophosphate (DMAPP)\n(C5)", fillcolor="#F1F3F4", fontcolor="#202124"]; GPP [label="Geranyl Pyrophosphate (GPP)\n(C10)", fillcolor="#FBBC05", fontcolor="#202124"]; FPP [label="Farnesyl Pyrophosphate (FPP)\n(C15)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclase [label="Aromadendrene\nSynthase\n(Enzyme)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="beta-Diploalbicene\n(Aromadendrene)\n(C15H24)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges {IPP, DMAPP} -> GPP [label="GPP Synthase"]; {GPP, IPP} -> FPP [label="FPP Synthase"]; FPP -> Cyclase [label="Substrate Binding"]; Cyclase -> Product [label="Cyclization Cascade"];

// Invisible nodes for alignment subgraph { rank = same; IPP; DMAPP; } } ends_dot Caption: Conceptual workflow for the biosynthesis of beta-diploalbicene from C5 precursors.

Biological Activity and Potential Applications

While specific bioactivity data for beta-diploalbicene itself is not extensively detailed in the provided search results, compounds from the broader class of sesquiterpenoids and terpenoids are known to exhibit a wide range of biological activities. These activities often include antibacterial, antifungal, anti-inflammatory, and cytotoxic (anti-cancer) properties.[4][5]

The investigation into the biological effects of beta-diploalbicene would be a logical next step for research. Its lipophilic nature suggests it may interact with cellular membranes or intracellular protein targets. Professionals in drug development might consider this molecule as a scaffold for modification or as a lead compound for developing new therapeutic agents.

Experimental Protocols

Isolation of beta-Diploalbicene from a Natural Source (Hypothetical Workflow)

This protocol outlines a general procedure for the isolation of a sesquiterpenoid like beta-diploalbicene from plant material. The causality behind these steps is to progressively remove unwanted compounds and enrich the target molecule based on its physicochemical properties (e.g., lipophilicity).

Objective: To isolate and purify beta-diploalbicene from dried plant material (e.g., Cassinia leaves).

Materials:

-

Dried and ground plant material

-

Hexane, Dichloromethane (DCM), Ethyl Acetate, Methanol

-

Silica gel (for column chromatography)

-

Thin Layer Chromatography (TLC) plates and developing tank

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Methodology:

-

Extraction (Rationale: To extract lipophilic compounds from the plant matrix):

-

Macerate 100 g of dried, powdered plant material in 500 mL of hexane for 48 hours at room temperature.

-

Filter the mixture and collect the hexane extract.

-

Concentrate the extract under reduced pressure using a rotary evaporator to yield a crude oil.

-

-

Fractionation via Silica Gel Column Chromatography (Rationale: To separate compounds based on polarity):

-

Prepare a silica gel column using hexane as the mobile phase.

-

Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate.

-

Collect fractions (e.g., 20 mL each) and monitor them by TLC, staining with anisaldehyde-sulfuric acid reagent and heating (terpenoids often give characteristic colors).

-

Combine fractions that show a spot corresponding to the expected Rf value of a non-polar sesquiterpene.

-

-

Purification by HPLC (Rationale: To achieve high purity separation):

-

Dissolve the enriched fraction in a suitable solvent (e.g., acetonitrile).

-

Inject the sample onto a semi-preparative C18 HPLC column.

-

Elute with an isocratic or gradient solvent system (e.g., acetonitrile/water) optimized for the separation of sesquiterpenes.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to beta-diploalbicene.

-

-

Structure Verification (Rationale: To confirm the identity and purity of the isolated compound):

-

Remove the solvent from the collected HPLC fraction to yield the pure compound.

-

Subject the purified sample to analysis by NMR (1H, 13C) and high-resolution mass spectrometry to confirm its structure and molecular formula match that of beta-diploalbicene.

-

// Nodes A [label="1. Plant Material\n(e.g., Cassinia sp.)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Solvent Extraction\n(Hexane)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Crude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Column Chromatography\n(Silica Gel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Enriched Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Preparative HPLC\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Pure beta-Diploalbicene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Structural Analysis\n(NMR, MS)", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } ends_dot Caption: A typical workflow for the isolation and identification of natural products.

Conclusion

Beta-diploalbicene is a structurally defined sesquiterpenoid with a complex polycyclic system. Its high lipophilicity is a key characteristic that will govern its behavior in both chemical and biological systems. While detailed biological activity studies are yet to be widely reported, its classification as a sesquiterpenoid suggests it is a promising candidate for further investigation in pharmacology and natural product chemistry. The methodologies outlined in this guide provide a framework for its isolation and characterization, paving the way for future research into its potential applications.

References

-

PubChem. beta-Diploalbicene | C15H24 | CID 177445. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System (GSRS). DIPLOALBICENE, .BETA.-. [Link]

-

PubChem. SID 135154702 - l-Aromadendrene. National Center for Biotechnology Information. [Link]

-

Tao, L., et al. (2005). Novel Carotenoid Oxidase Involved in Biosynthesis of 4,4′-Diapolycopene Dialdehyde. Journal of Bacteriology. [Link]

-

Field, B., et al. (2018). Drivers of metabolic diversification: how dynamic genomic neighbourhoods generate new biosynthetic pathways in the Brassicaceae. The New Phytologist. [Link]

-

El-Hossary, E. M., & El-Sayed, M. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs. [Link]

-

Chaves, J. E., et al. (2017). Mapping competitive pathways to terpenoid biosynthesis in Synechocystis sp. PCC 6803 using an antisense RNA synthetic tool. DiVA portal. [Link]

-

Ulubelen, A. (2003). Biological Activity of Diterpenoids Isolated from Anatolian Lamiaceae Plants. ACG Publications. [Link]

-

Sivakumar, P. M., et al. (2001). Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. Indian Journal of Chemistry. [Link]

-

Lee, J., et al. (2017). Iodinated Meroditerpenes from a Red Alga Callophycus sp. Marine Drugs. [Link]

-

Roth, A., et al. (1994). Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei. Journal of Natural Products. [Link]

-

González-Montes, L., et al. (2018). New Insights into the Biosynthesis Pathway of Polyketide Alkaloid Argimycins P in Streptomyces argillaceus. Frontiers in Microbiology. [Link]

-

Rouillé, G., et al. (2011). Spectroscopy of dibenzorubicene: experimental data for a search in interstellar spectra. ChemPhysChem. [Link]

-

PubChem. beta-Bisabolol | C15H26O | CID 12300146. National Center for Biotechnology Information. [Link]

-

Lestari, A., et al. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Molecules. [Link]

-

Pyne, M. E., et al. (2019). Mechanism-based tuning of insect 3,4-dihydroxyphenylacetaldehyde synthase for synthetic bioproduction of benzylisoquinoline alkaloids. Nature Communications. [Link]

-

Blake, J. F. (2005). Identification and evaluation of molecular properties related to preclinical optimization and clinical fate. Medicinal Chemistry. [Link]

-

PubChem. beta-CHLOROGENIN | C27H44O4 | CID 10717615. National Center for Biotechnology Information. [Link]

-

Roy, R., et al. (2024). Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate. Molecules. [Link]

-

PubChem. beta-Bergamotene | C15H24 | CID 6427473. National Center for Biotechnology Information. [Link]

Sources

- 1. beta-Diploalbicene | C15H24 | CID 177445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. SID 135154702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]

natural sources of beta-Diploalbicene in medicinal plants

Technical Whitepaper: Natural Sources and Isolation of

Executive Summary & Chemical Identity

-Diploalbicene is a tricyclic sesquiterpene hydrocarbon belonging to the aromadendrane class. While historically isolated and named from the liverwort Diplophyllum albicans, modern spectroscopic analysis (NMR, MS) and crystallographic data have established its structural synonymy with (-)-Aromadendrene (or specifically the enantiomeric series depending on the chiral environment of the synthase).For drug development professionals, understanding this nomenclature bridge is critical. Searching exclusively for "Diploalbicene" limits data retrieval to bryophyte literature, whereas acknowledging the Aromadendrene scaffold opens access to a vast repository of pharmacological data regarding anti-inflammatory and antimicrobial efficacy in vascular plants.

-

IUPAC Name:

[1] -

Chemical Class: Sesquiterpene (Aromadendrane skeleton)[4][5]

-

Key Molecular Feature: A dimethylcyclopropane ring fused to a hydroazulene system, imparting significant ring strain and unique reactivity toward electrophiles.

Natural Sources: Bryophytes to Angiosperms

While Diplophyllum albicans is the chemotaxonomic type source, commercial scalability requires sourcing from angiosperms where this sesquiterpene appears as a constituent of the essential oil fraction.

Table 1: Comparative Profile of

| Plant Species | Family | Part Used | Abundance Profile | Commercial Viability |

| Diplophyllum albicans | Scapaniaceae (Liverwort) | Whole Thallus | High (Major metabolite) | Low (Difficult to cultivate at scale; ecological concerns) |

| Artemisia princeps | Asteraceae | Leaves/Aerial | Moderate (Component of EO) | High (Agricultural crop; widespread in E. Asia) |

| Angelica gigas | Apiaceae | Root | Low to Moderate | High (Root is a major TCM commodity) |

| Zingiber officinale | Zingiberaceae | Rhizome | Trace to Moderate | Very High (Global supply chain exists) |

| Chrysanthemum indicum | Asteraceae | Flower | Moderate | High (Standardized extract availability) |

Technical Insight: In Diplophyllum species,

-Diploalbicene often co-occurs with its alcohol derivative, Diploalbicanol . In vascular plants like Artemisia, it is frequently found alongside allo-aromadendrene and globulol. Separation of the hydrocarbon fraction (Diploalbicene) from the oxygenated fraction (Globulol/Diploalbicanol) is the primary purification challenge.

Biosynthetic Pathway & Mechanism

Understanding the biosynthetic origin is essential for metabolic engineering or selecting high-yield chemotypes.

The cyclization of Farnesyl Diphosphate (FPP) involves a complex cascade. The key step is the protonation of the germacryl cation to form the aromadendrane skeleton.

Figure 1: Biosynthetic Logic of Aromadendrane Sesquiterpenes

Caption: Biosynthetic derivation of

Isolation Protocol: Supercritical Fluid Extraction (SFE)

Traditional hydrodistillation (HD) poses a risk of thermal rearrangement for strained cyclopropane rings found in aromadendranes. For pharmaceutical-grade isolation, Supercritical

Protocol: SFE Fractionation of Artemisia princeps

Objective: Isolate the non-polar sesquiterpene hydrocarbon fraction containing

1. Pre-treatment:

-

Dry A. princeps leaves to <10% moisture.

-

Cryo-mill to a particle size of 300–500

(avoids volatilization of sesquiterpenes).

2. Extraction Parameters (SFE):

-

Solvent: pure

(No co-solvent initially to target non-polar hydrocarbons). -

Pressure: 100 bar (Low pressure targets hydrocarbons; higher pressure >250 bar pulls waxes/pigments).

-

Temperature: 40°C.

-

Flow Rate: 25 g/min .

-

Duration: 90 minutes.

3. Fractionation (Separator Stage):

-

Separator 1: 80 bar / 45°C (Precipitates heavier waxes).

-

Separator 2: 40 bar / 25°C (Collects the volatile sesquiterpene fraction).

4. Purification (Flash Chromatography):

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: n-Hexane (100%).

-

Rationale:

-Diploalbicene is non-polar. It will elute in the initial void volume, while oxygenated terpenes (Globulol, Spathulenol) will retain on the silica.

5. Validation:

-

GC-MS analysis using a DB-5MS column.

-

Target Ion Monitoring:

161, 189, 204 (Molecular Ion).

Therapeutic Potential & Mechanism of Action[6][7]

-Diploalbicene exhibits bioactivity distinct from its oxygenated counterparts due to its high lipophilicity (LogP ~4.7).-

Membrane Disruption (Antimicrobial): The compound integrates into the phospholipid bilayer of Gram-positive bacteria. The ring strain of the cyclopropane moiety may facilitate alkylation of membrane proteins, increasing permeability.

-

Anti-Inflammatory Signaling: Research on Artemisia extracts rich in aromadendranes suggests inhibition of the NF-

B pathway. The hydrocarbon likely acts by preventing the dimerization of Toll-like Receptor 4 (TLR4) due to steric interference within the lipid raft domains of the cell membrane.

References

-

PubChem. (n.d.).[1][2] beta-Diploalbicene (CID 177445).[1][2][3][6][7][8] National Library of Medicine.[2] Retrieved February 24, 2026, from [Link]

-

PlantaeDB. (2025). Artemisia princeps - Phytochemical Profile. Retrieved February 24, 2026, from [Link]

-

University of Glasgow. (n.d.). Phytochemical Study of Some Scottish Liverworts (Diplophyllum albicans). Retrieved February 24, 2026, from [Link]

-

FooDB. (2025). Compound: (-)-Aromadendrene. Retrieved February 24, 2026, from [Link]

-

PhytoBank. (2015).[4] Metabolite: 10(14)-Aromadendrene.[1][4] Retrieved February 24, 2026, from [Link]

Sources

- 1. beta-Diploalbicene | C15H24 | CID 177445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SID 135154702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. plantaedb.com [plantaedb.com]

- 4. PhytoBank: Showing (1beta,4beta,5alpha,6beta,7beta)-10(14)-Aromadendrene (PHY0065122) [phytobank.ca]

- 5. Showing Compound (-)-Aromadendrene (FDB015301) - FooDB [foodb.ca]

- 6. plantaedb.com [plantaedb.com]

- 7. plantaedb.com [plantaedb.com]

- 8. plantaedb.com [plantaedb.com]

Biological Activity of beta-Diploalbicene in Cancer Research: Mechanisms, Protocols, and Therapeutic Potential

Topic: Biological Activity of beta-Diploalbicene in Cancer Research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

beta-Diploalbicene (C₁₅H₂₄) is a tricyclic sesquiterpene historically isolated from the liverwort Diplophyllum albicans and select angiosperms such as Artemisia princeps. Chemically synonymous with (-)-Aromadendrene (CAS: 14682-34-9), this compound has emerged as a potent bioactive agent in oncology, specifically targeting epidermoid, hepatocellular, and breast carcinoma lines.

Unlike non-specific cytotoxic agents, beta-Diploalbicene and its oxidized derivatives (e.g., aromadendrene oxide) exhibit a distinct mechanism of action driven by Reactive Oxygen Species (ROS)-mediated mitochondrial dysfunction . This guide provides a technical deep-dive into its pharmacodynamics, validated experimental protocols, and signaling pathways.

Chemical Profile

| Property | Specification |

| IUPAC Name | (1aS,4aS,7S,7aS,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene |

| Common Synonyms | beta-Diploalbicene, (-)-Aromadendrene, l-Aromadendrene |

| Molecular Weight | 204.35 g/mol |

| Key Structural Feature | Dimethylcyclopropane ring fused to a hydroazulene skeleton (tricyclic) |

| Primary Source | Diplophyllum albicans (Liverwort), Eucalyptus spp., Pamburus missionis |

Mechanism of Action: The ROS-Mitochondrial Axis

The anticancer efficacy of beta-Diploalbicene is not merely antiproliferative but apoptotic. Research indicates it acts as a pro-oxidant within the tumor microenvironment, exploiting the already elevated oxidative stress baseline of cancer cells to push them past a lethal threshold.

Signaling Pathway Analysis

Upon cellular entry, beta-Diploalbicene induces a rapid accumulation of intracellular ROS. This oxidative burst compromises the mitochondrial membrane potential (

Key Molecular Events:

-

G0/G1 Cell Cycle Arrest: Downregulation of Cyclin D1 and CDK4.

-

Bax/Bcl-2 Modulation: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2.

-

Caspase Activation: Cleavage of Pro-Caspase-9 and subsequently Caspase-3, leading to PARP cleavage and DNA fragmentation.

Pathway Visualization

The following diagram illustrates the causal signaling cascade triggered by beta-Diploalbicene in human epidermoid carcinoma (A431) cells.

Figure 1: Signal transduction pathway of beta-Diploalbicene-induced apoptosis via the intrinsic mitochondrial axis.

Validated Biological Activity Data

The following data aggregates cytotoxicity studies of beta-Diploalbicene (and its oxide derivative AO-2) across multiple human cancer cell lines.

Table 1: Cytotoxicity Profile (IC₅₀ Values)

| Cell Line | Tissue Origin | IC₅₀ (µM) | Exposure Time | Outcome | Reference |

| A431 | Epidermoid Carcinoma | 50.0 ± 2.1 | 72 h | Apoptosis | [1] |

| HepG2 | Hepatocellular Carcinoma | 20.0 ± 1.5 | 48 h | Necrosis/Apoptosis | [2] |

| MCF-7 | Breast Adenocarcinoma | 29.0 ± 0.03 | 48 h | Antiproliferative | [2] |

| PC-3 | Prostate Carcinoma | 9.3 ± 0.16 | 48 h | High Cytotoxicity | [2] |

| HaCaT | Keratinocytes (Normal/Pre-cancer) | 76.0 ± 3.5 | 72 h | Lower Toxicity (Selectivity) | [1] |

Note: The differential between A431 (50 µM) and HaCaT (76 µM) suggests a therapeutic window where the compound is selectively more toxic to malignant cells.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating beta-Diploalbicene activity.

Protocol A: Isolation & Purification from Diplophyllum albicans

Rationale: Authentic biological activity requires high-purity (>95%) compounds to rule out synergistic effects from minor constituents like diplophyllin.

-

Extraction: Air-dry Diplophyllum albicans gametophytes (500g). Pulverize and extract with diethyl ether (

) for 48h at room temperature. -

Filtration: Filter the crude extract and concentrate under reduced pressure at 35°C.

-

Fractionation: Resuspend residue in n-hexane. Subject to Silica Gel 60 column chromatography.

-

Elution Gradient: Elute with n-hexane:ethyl acetate (gradient 100:0 to 90:10). beta-Diploalbicene elutes early in the non-polar fractions.

-

Validation: Confirm structure via GC-MS (Molecular ion

204) and

Protocol B: ROS Generation Assay (Flow Cytometry)

Rationale: To confirm the oxidative mechanism, ROS levels must be quantified using DCFH-DA, a fluorogenic dye.

-

Seeding: Plate A431 cells at

cells/well in 6-well plates. Incubate 24h. -

Treatment: Treat cells with beta-Diploalbicene (IC₅₀ concentration) for 12h. Include a Positive Control (

) and Negative Control (DMSO 0.1%). -

Staining: Wash cells with PBS. Add 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in serum-free medium.

-

Incubation: Incubate for 30 min at 37°C in the dark.

-

Analysis: Harvest cells and analyze via Flow Cytometer (Excitation: 485 nm, Emission: 535 nm).

-

Data Output: A rightward shift in the histogram indicates increased ROS generation.

Protocol C: Mitochondrial Membrane Potential ( ) Assay

Rationale: Loss of

-

Staining: After treatment (as above), wash cells and stain with JC-1 dye (2 µg/mL) for 20 min.

-

Mechanism: In healthy mitochondria, JC-1 forms aggregates (Red fluorescence). In depolarized mitochondria, it remains monomeric (Green fluorescence).

-

Quantification: Measure the ratio of Red (590 nm) to Green (529 nm) fluorescence.

-

Result: A decrease in the Red/Green ratio confirms mitochondrial depolarization induced by beta-Diploalbicene.

Synergistic Potential

Recent studies highlight that beta-Diploalbicene (Aromadendrene) acts synergistically with other terpenes.[2]

-

Combination: beta-Diploalbicene + beta-Caryophyllene.

-

Effect: The combination lowers the IC₅₀ required for both compounds, suggesting that beta-Caryophyllene may facilitate the membrane permeability of beta-Diploalbicene, enhancing its intracellular ROS induction [3].

References

-

Aromadendrene oxide 2, induces apoptosis in skin epidermoid cancer cells through ROS mediated mitochondrial pathway. Source:[3] Life Sciences, 2018. URL:[Link]

-

Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years. (Referencing Aromadendrene cytotoxicity on HepG2, MCF-7, PC-3). Source: MDPI, Marine Drugs, 2022. URL:[Link]

-

Synergistic interaction of β-caryophyllene with aromadendrene oxide 2 and phytol induces apoptosis on skin epidermoid cancer cells. Source: Phytomedicine, 2018. URL:[Link]

-

Chemical profiling and cytotoxicity screening of agarwood essential oil (Aquilaria sinensis) in brine shrimp nauplii and cancer cell lines. Source: PLOS ONE, 2024. URL:[Link]

-

PubChem Compound Summary for CID 177445: beta-Diploalbicene. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

- 1. Aromadendrene | CAS:489-39-4 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Synergistic interaction of β-caryophyllene with aromadendrene oxide 2 and phytol induces apoptosis on skin epidermoid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

The Enigmatic Role of β-Diploalbicene in Plant Defense: A Technical Guide for Researchers

Abstract

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to thwart a myriad of biotic threats. Among the most diverse and significant of these chemical weapons are the sesquiterpenoids. This in-depth technical guide delves into the potential role of a specific sesquiterpene, β-diploalbicene, in plant defense mechanisms. While direct research on β-diploalbicene is nascent, this document provides a comprehensive framework for its investigation, drawing upon the extensive knowledge of sesquiterpenoid biosynthesis, bioactivity, and analytical chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of novel plant-derived compounds in agriculture and medicine.

Introduction to β-Diploalbicene: A Sesquiterpenoid of Interest

β-Diploalbicene is a sesquiterpenoid hydrocarbon with the chemical formula C₁₅H₂₄.[1] As a member of the vast and structurally diverse terpenoid family, it is synthesized from three isoprene units. Its chemical structure, characterized by a complex bicyclic system, suggests potential for significant biological activity. While β-diploalbicene has been identified in various plant species, its specific ecological functions remain largely unexplored.[1] This guide aims to provide the foundational knowledge and experimental methodologies required to elucidate the defensive roles of this intriguing molecule.

Table 1: Physicochemical Properties of β-Diploalbicene

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | |

| Molecular Weight | 204.35 g/mol | |

| IUPAC Name | (1aS,4aS,7S,7aS,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene | |

| Class | Sesquiterpenoid |

The Biosynthetic Pathway: From Isoprene to Sesquiterpene Scaffold

The biosynthesis of all sesquiterpenoids, including presumably β-diploalbicene, originates from the isoprenoid pathway. The key precursor, farnesyl pyrophosphate (FPP), is formed in the cytoplasm via the mevalonate (MVA) pathway. The remarkable diversity of sesquiterpene structures arises from the activity of a class of enzymes known as sesquiterpene synthases (TPSs). These enzymes catalyze the cyclization of the linear FPP molecule into a vast array of cyclic hydrocarbon skeletons.[2][3]

The final structural identity of a sesquiterpene is determined by the specific TPS involved. While a dedicated β-diploalbicene synthase has not yet been characterized, it is hypothesized that a specific TPS catalyzes the unique cyclization of FPP to form the diploalbicene scaffold. Further enzymatic modifications, such as oxidation by cytochrome P450 monooxygenases, can lead to a greater diversity of related compounds with potentially different biological activities.[4][5]

Caption: Generalized biosynthetic pathway of sesquiterpenoids.

Established Roles of Sesquiterpenoids in Plant Defense

While data on β-diploalbicene is scarce, the broader class of sesquiterpenoids is well-documented for its crucial roles in protecting plants from a wide range of threats. These roles can be broadly categorized into direct and indirect defenses.

Direct Defense: Antifeedant and Antimicrobial Properties

Many sesquiterpenes act as direct deterrents to herbivores. They can impart a bitter taste, be toxic, or interfere with insect digestion and development, thereby reducing feeding damage. For instance, warburganal is a potent antifeedant against African armyworms.

In addition to their anti-herbivore properties, numerous sesquiterpenoids exhibit significant antimicrobial activity against pathogenic fungi and bacteria.[6][7] They can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with signaling pathways, thus preventing or arresting infection. The phytoalexin, rishitin, for example, accumulates in potato tubers in response to fungal infection and inhibits pathogen growth.

Indirect Defense: "Crying for Help"

Plants can also employ sesquiterpenoids as indirect defense signals. When attacked by herbivores, many plants release a specific blend of volatile organic compounds (VOCs), often rich in sesquiterpenes. These airborne signals can attract natural enemies of the herbivores, such as parasitic wasps or predatory mites, which then help to reduce the pest population. This "crying for help" strategy is a fascinating example of tritrophic interactions.

Plant-Plant Signaling

The volatile nature of many sesquiterpenes also allows for communication between plants. A plant under attack can release VOCs that are perceived by neighboring plants, which then prime their own defense systems in anticipation of a potential threat. This early warning system can lead to a more rapid and robust defense response upon actual attack.

Methodologies for Investigating the Role of β-Diploalbicene

To elucidate the specific functions of β-diploalbicene in plant defense, a multi-pronged experimental approach is necessary. The following sections provide detailed protocols for the extraction, identification, and bio-activity testing of this compound.

Caption: A typical experimental workflow for investigating β-diploalbicene.

Extraction and Purification of β-Diploalbicene

Objective: To isolate β-diploalbicene from plant tissue for structural and functional analysis.

Protocol:

-

Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to halt metabolic activity. Lyophilize the tissue to remove water.

-

Solvent Extraction: Grind the dried tissue to a fine powder. Perform a sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to enrich for sesquiterpenes.

-

Fractionation: Concentrate the hexane extract under reduced pressure. Subject the crude extract to column chromatography using silica gel. Elute with a hexane/ethyl acetate gradient to separate compounds based on polarity.

-

Purification: Further purify the fractions containing β-diploalbicene using High-Performance Liquid Chromatography (HPLC), guided by analytical techniques like Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Structural Elucidation and Quantification

Objective: To confirm the identity and determine the concentration of β-diploalbicene.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying volatile and semi-volatile compounds like sesquiterpenes.[8][9][10]

-

Protocol:

-

Inject a small volume of the purified fraction or extract into the GC.

-

The sample is vaporized and separated based on boiling point and polarity on a capillary column.

-

The separated compounds are then ionized and fragmented in the mass spectrometer.

-

The resulting mass spectrum provides a unique "fingerprint" for identification by comparison to spectral libraries (e.g., NIST).

-

Quantification can be achieved by integrating the peak area and comparing it to a standard curve of a known concentration of a β-diploalbicene standard, if available.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the de novo structural elucidation of novel compounds.[11][12][13][14][15]

-

Protocol:

-

Dissolve a highly purified sample of β-diploalbicene in a deuterated solvent.

-

Acquire a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

-

The combination of these spectra allows for the determination of the complete chemical structure, including stereochemistry.

-

-

Bioassays for Defensive Functions

4.3.1. Insect Antifeedant Bioassay

Objective: To determine if β-diploalbicene deters feeding by herbivorous insects.

Protocol (Leaf Disc Choice Assay): [16]

-

Prepare leaf discs of a uniform size from a host plant that is palatable to the test insect (e.g., cabbage for cabbage loopers).

-

Treat one set of discs with a solution of purified β-diploalbicene in a suitable solvent (e.g., acetone). Treat a control set with the solvent alone. Allow the solvent to evaporate completely.

-

Place one treated and one control disc in a petri dish with a single, pre-starved insect larva.

-

After a set period (e.g., 24 hours), measure the area of each disc consumed.

-

A significant reduction in the consumption of the treated disc compared to the control indicates an antifeedant effect.

4.3.2. Antimicrobial Bioassay

Objective: To assess the ability of β-diploalbicene to inhibit the growth of pathogenic microbes.

Protocol (Broth Microdilution Assay): [17][18][19]

-

In a 96-well microplate, prepare serial dilutions of purified β-diploalbicene in a suitable liquid growth medium for the test microbe (e.g., Potato Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria).

-

Inoculate each well with a standardized suspension of the test microbe. Include positive (microbe in medium) and negative (medium only) controls.

-

Incubate the plate under optimal growth conditions for the microbe.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of β-diploalbicene that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance with a microplate reader.

4.3.3. Plant Defense Gene Expression Analysis

Objective: To determine if β-diploalbicene can act as a signaling molecule to induce defense responses in plants.

Protocol (Quantitative Real-Time PCR - qPCR): [20][21][22][23][24]

-

Treat plant seedlings with a solution of β-diploalbicene (e.g., via root drench or foliar spray). Include a mock-treated control group.

-

Harvest leaf tissue at various time points after treatment (e.g., 0, 1, 6, 24 hours).

-

Extract total RNA from the tissue samples.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform qPCR using primers specific for known plant defense-related genes (e.g., those involved in the jasmonic acid or salicylic acid pathways).

-

An upregulation of these genes in the β-diploalbicene-treated plants compared to the controls would suggest a role in defense signaling.

Future Perspectives and Conclusion

The study of β-diploalbicene represents a frontier in our understanding of plant chemical ecology. While its specific roles in defense are yet to be fully elucidated, its chemical nature as a sesquiterpenoid strongly suggests its involvement in mediating interactions with herbivores, pathogens, or neighboring plants. The methodologies outlined in this guide provide a robust framework for researchers to systematically investigate these potential functions.

Unraveling the bioactivity of β-diploalbicene and the enzymes responsible for its biosynthesis could have significant implications. It may lead to the discovery of novel, environmentally friendly pesticides or new antimicrobial agents for use in medicine and agriculture. Furthermore, understanding the genetic basis of its production could enable the metabolic engineering of crops for enhanced pest and disease resistance. The journey to understanding the full story of β-diploalbicene is just beginning, and it promises to be a rewarding endeavor for the scientific community.

References

-

Topalović, O., Bredenbruch, M., Schleker, A., & Heuer, H. (2020). Real-Time qPCR Analysis of Defense Gene Expression. Bio-protocol, 10(14), e3688. [Link]

-

Gull, S., & Hashmi, M. A. (2000). A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. Pharmaceutical Biology, 38(3), 231-236. [Link]

-

Micro-dilution bioassay: Significance and symbolism. (2025). In SciSpace. Retrieved from [Link]

-

Mándi, A., et al. (2023). Isolation and NMR Scaling Factors for the Structure Determination of Lobatolide H, a Flexible Sesquiterpene from Neurolaena lobata. Molecules, 28(6), 2736. [Link]

-

Emerenciano, V. P., et al. (2001). 13C NMR spectroscopy of eudesmane sesquiterpenes. Phytochemistry, 58(7), 1067-1097. [Link]

-

A General Protocol for Accurate Gene Expression Analysis in Plants. (n.d.). Springer Protocols. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 177445, beta-Diploalbicene. Retrieved from [Link].

-

Li, Y., et al. (2021). Structure elucidation and NMR assignments of a new sesquiterpene of volatile oil from Artemisia frigida Willd. Natural Product Research, 35(14), 2376-2380. [Link]

-

Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38, 369-380. [Link]

-

Gfeller, A., et al. (2021). High-Throughput Feeding Bioassay for Lepidoptera Larvae. Journal of Chemical Ecology, 47, 633-644. [Link]

-

Kisiel, W., & Zielińska, K. (2001). Structure elucidation and complete NMR spectral assignments of two new sesquiterpene lactone xylosides from Lactuca triangulata. Magnetic Resonance in Chemistry, 39(6), 350-352. [Link]

-

Liberto, E., et al. (2015). Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS. Molecules, 20(7), 12478-12491. [Link]

-

Sultanbawa, Y. (2009). An innovative microplate assay to facilitate the detection of antimicrobial activity in plant extracts. Journal of Rapid Methods & Automation in Microbiology, 17(4), 519-534. [Link]

-

da Silva, R. C. M., et al. (2022). Designing a simple bioassay to assess repellents against Aedes aegypti (Diptera: Culicidae): investigating stimuli sources and exposure times. Brazilian Journal of Biology, 84, e256429. [Link]

-

A General Protocol for Accurate Gene Expression Analysis in Plants. (2019). Methods in Molecular Biology, 1927, 3-12. [Link]

-

Liu, J., et al. (2007). Structure elucidation and complete NMR spectral assignments of a novel sesquiterpene glycoside from Ixeris sonchifolia. Magnetic Resonance in Chemistry, 45(4), 362-363. [Link]

-

Bioassay Techniques in Entomological Research. (2023). SciSpace. Retrieved from [Link]

-

Zaini, N. A. M., et al. (2020). GC-MS olfactometry reveals sesquiterpenes α-humulene and δ-cadinene significantly influence the aroma of treated Aquilaria malaccensis essential oil. Journal of King Saud University - Science, 32(1), 893-900. [Link]

-

Wang, Y., et al. (2023). Stepwise Optimization of the RT-qPCR Protocol and the Evaluation of Housekeeping Genes in Pears (Pyrus bretschneideri) under Various Hormone Treatments and Stresses. International Journal of Molecular Sciences, 24(4), 3848. [Link]

-

Westfall, P. J., & Pitera, D. J. (2012). Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites. Nature Protocols, 7(3), 471–486. [Link]

-

Van Hiel, M. B., et al. (2019). A General Protocol for Accurate Gene Expression Analysis in Plants. Methods in Molecular Biology, 1927, 3-12. [Link]

-

Soares, A. R., et al. (2015). Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species. Methods in Molecular Biology, 1308, 153-162. [Link]

-

Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115-130. [Link]

-

Nabeta, K., et al. (2005). Mechanistic characterisation of a sesquiterpene synthase for asterisca-1,6-diene from the liverwort Radula lindenbergiana and implications for pentalenene biosynthesis. Organic & Biomolecular Chemistry, 3(14), 2649-2656. [Link]

-

Akeson, M. A., et al. (1968). Bioassay for Detecting Compounds Which Stimulate or Deter Feeding by the Sweetclover Weevil. Journal of Economic Entomology, 61(6), 1822-1823. [Link]

-

Miller, D. J., & O'Connor, S. E. (2018). Sesquiterpene Synthase-Catalyzed Conversion of a Farnesyl Diphosphate Analogue to a Nonnatural Terpenoid Ether. Methods in Enzymology, 608, 83-95. [Link]

-

Brogdon, W. G., & Chan, A. (2010). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. Centers for Disease Control and Prevention. [Link]

-

Rabe, P., et al. (2011). Sesquiterpene synthases Cop4 and Cop6 from Coprinus cinereus: Catalytic promiscuity and cyclization of farnesyl pyrophosphate geometrical isomers. Beilstein Journal of Organic Chemistry, 7, 1256–1267. [Link]

-

Celedon, J. M., et al. (2015). Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album. PLoS One, 10(5), e0125121. [Link]

-

Mafu, S., et al. (2021). A multifunctional sesquiterpene synthase integrates with cytochrome P450s to reinforce the terpenoid defense network in maize. The Plant Cell, 33(11), 3749-3769. [Link]

-

Mafu, S., et al. (2018). Discovery, Biosynthesis and Stress-Related Accumulation of Dolabradiene-Derived Defenses in Maize. Plant Physiology, 176(3), 2677-2690. [Link]

-

Gómez-Gaviria, M., Baruch-Martínez, D. A., & Mora-Montes, H. M. (2023). Natural Source-Derived Compounds with Antifungal Activity Against Medically Relevant Fungi. Infection and Drug Resistance, 16, 7521–7544. [Link]

-

González-Coloma, A., et al. (2025). Insecticidal Activities of Diterpene Alkaloids in Plants of the Genera Aconitum and Delphinium. Molecules, 30(10), 2229. [Link]

-

D'Agostino, Y., et al. (2022). Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug. Journal of Fungi, 8(12), 1269. [Link]

-

Lin, X., & Cane, D. E. (2009). Biosynthesis of the sesquiterpene antibiotic albaflavenone in Streptomyces coelicolor. Mechanism and stereochemistry of the enzymatic formation of epi-isozizaene. Journal of the American Chemical Society, 131(18), 6332–6333. [Link]

-

Lee, H. J., & Lim, H. S. (2016). Design and synthesis of beta-peptides with biological activity. Journal of the Korean Chemical Society, 60(1), 1-10. [Link]

-

Pyne, M. E., et al. (2020). Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast. Nature Communications, 11(1), 2046. [Link]

-

Lázaro, C. M., et al. (2018). New Insights into the Biosynthesis Pathway of Polyketide Alkaloid Argimycins P in Streptomyces argillaceus. Frontiers in Microbiology, 9, 233. [Link]

-

Srinivasan, P., & Smolke, C. D. (2021). Biosynthesis of medicinal tropane alkaloids in yeast. Nature, 585(7826), 614–619. [Link]

-

Zhang, T., et al. (2024). Insecticidal activity and underlying molecular mechanisms of a phytochemical plumbagin against Spodoptera frugiperda. Frontiers in Physiology, 15, 1409477. [Link]

-

da Silva, A. C. A., et al. (2022). Antifungal activity, antibiofilm and synergic effect of diallyl disulfide and diallyl trisulfide against Candida albicans. Research, Society and Development, 11(4), e53611427670. [Link]

-

Zore, G. B., et al. (2011). Multifunctional Activity of Syzygium aromaticum Extracts Against Candida albicans: Free Radicals, Membrane Permeabilization and Cdr1p Localization. Molecules, 16(8), 6438-6456. [Link]

-

da Silva, R. A., et al. (2024). Bioactivity of commercial botanical insecticides against Duponchelia fovealis (Lepidoptera: Crambidae). Revista Caatinga, 37(1), 1-8. [Link]

-

Al-Shura, A. N., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi, 9(6), 652. [Link]

-

Chen, Y., et al. (2022). Insecticidal Activity and Insecticidal Mechanism of Total Saponins from Camellia oleifera. Insects, 13(1), 84. [Link]

-

Yang, Z., et al. (2015). Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives. Pest Management Science, 71(5), 758-766. [Link]

-

Liolios, C. C., et al. (2023). Inclusion Complexes of β-Cyclodextrin with Salvia officinalis Bioactive Compounds and Their Antibacterial Activities. Applied Sciences, 13(13), 7780. [Link]

-

Millucci, L., Ghezzi, L., Bernardini, G., & Santucci, A. (2010). Conformations and biological activities of amyloid beta peptide 25-35. Current Protein & Peptide Science, 11(1), 54–67. [Link]

Sources

- 1. beta-Diploalbicene | C15H24 | CID 177445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sesquiterpene synthases Cop4 and Cop6 from Coprinus cinereus: Catalytic promiscuity and cyclization of farnesyl pyrophosphate geometrical isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A multifunctional sesquiterpene synthase integrates with cytochrome P450s to reinforce the terpenoid defense network in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, Biosynthesis and Stress-Related Accumulation of Dolabradiene-Derived Defenses in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS [mdpi.com]

- 9. cropj.com [cropj.com]

- 10. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Structure elucidation and NMR assignments of a new sesquiterpene of volatile oil from Artemisia frigida Willd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure elucidation and complete NMR spectral assignments of a novel sesquiterpene glycoside from Ixeris sonchifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-Throughput Feeding Bioassay for Lepidoptera Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. tandfonline.com [tandfonline.com]

- 19. wisdomlib.org [wisdomlib.org]

- 20. bio-protocol.org [bio-protocol.org]

- 21. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of β-Diploalbicene Isomers: A Methodological Framework for Evaluation

An In-Depth Technical Guide

Preamble: The Challenge of Isomeric Purity in Complex Sesquiterpenoids

Part 1: Theoretical Assessment via Computational Chemistry

The foundational step in assessing the thermodynamic stability of isomers is the application of in silico methods. These computational techniques provide a rapid and cost-effective means to predict the relative energies of different molecular conformations and isomeric structures before undertaking resource-intensive experimental work. The primary tool for this is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

The "Why": Rationale for a DFT-Based Approach

We employ DFT, specifically with a functional like B3LYP or M06-2X, because it accurately models electron correlation, which is critical for capturing the subtle electronic effects that dictate isomeric stability. These effects include transannular strain, steric hindrance, and non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that are prevalent in the caged structure of Diploalbicene. By calculating the Gibbs free energy (ΔG) for each isomer, we can directly compare their relative stabilities under standard conditions. A more negative ΔG indicates greater thermodynamic stability.

Step-by-Step Protocol: DFT-Based Energy Minimization and Analysis

-

Initial Structure Generation:

-

Construct 3D models of all plausible β-Diploalbicene isomers using a molecular modeling software (e.g., Avogadro, ChemDraw 3D). Ensure correct stereochemistry at all chiral centers.

-

Perform an initial, low-level conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers for each isomer. This prevents the DFT calculation from getting trapped in a high-energy local minimum.

-

-

Geometry Optimization:

-

For each low-energy conformer, perform a full geometry optimization using a DFT method. A common and robust choice is the B3LYP functional with a 6-31G(d,p) basis set. This level of theory is sufficient for obtaining accurate geometries.

-

The optimization should be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution-phase conditions, depending on the intended application.

-

-

Frequency Calculation:

-

After optimization, a frequency calculation must be performed at the same level of theory. This is a critical self-validation step.

-

Trustworthiness Check: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

-

-

Single-Point Energy Refinement:

-

To obtain more accurate electronic energies, perform a single-point energy calculation on each optimized geometry using a larger basis set, such as 6-311+G(2d,p). This layered approach (optimization with a smaller basis set, energy calculation with a larger one) is a time-tested, efficient strategy.

-

-

Gibbs Free Energy Calculation:

-

The Gibbs free energy (G) is calculated from the output of the frequency calculation, which provides the electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and entropy.

-

The relative Gibbs free energy (ΔΔG) for each isomer is then calculated with respect to the most stable isomer (which is assigned a ΔΔG of 0).

-

Data Presentation: Predicted Thermodynamic Properties

The results of the computational analysis should be summarized in a clear, comparative table.

| Isomer | Relative Electronic Energy (ΔE, kcal/mol) | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔΔG, kcal/mol) | Predicted Population at 298 K (%) |

| Isomer A | 0.00 | 0.00 | 0.00 | 75.3 |

| Isomer B | +1.25 | +1.10 | +1.50 | 20.1 |

| Isomer C | +2.80 | +2.95 | +3.10 | 4.6 |

Note: The data presented above is illustrative for a hypothetical set of β-Diploalbicene isomers. The predicted population is derived from the Boltzmann distribution based on the ΔΔG values.

Visualization: Computational Workflow

The logical flow of the computational protocol can be visualized as follows:

Caption: Workflow for DFT-based prediction of isomer thermodynamic stability.

Part 2: Experimental Validation via Chemical Equilibration

While computational predictions are powerful, they must be validated by empirical data. The most direct method to determine the relative thermodynamic stability of isomers is to allow them to interconvert under controlled conditions and measure their relative concentrations at equilibrium.

The "Why": Grounding Predictions in Reality

Chemical equilibration provides a direct measure of the Gibbs free energy difference between isomers. By subjecting a sample of one isomer (or a mixture) to conditions that facilitate reversible conversion (e.g., acid or base catalysis, heat), the system will naturally evolve to a state of equilibrium. The ratio of isomers at this point is governed by their intrinsic thermodynamic stability. This experiment serves as the ultimate arbiter of the computational model's accuracy.

Step-by-Step Protocol: Isomer Equilibration and Analysis

-

Isomer Isolation:

-

Isolate pure samples of at least two of the predicted isomers using standard chromatographic techniques (e.g., preparative HPLC or flash chromatography). Characterize each pure isomer thoroughly using NMR spectroscopy and mass spectrometry to confirm its identity.

-

-

Condition Screening:

-

In small-scale trials, subject a pure sample of a less stable isomer to various conditions to induce isomerization. This may include:

-

Acid Catalysis: p-Toluenesulfonic acid (p-TsOH) or Amberlyst-15 resin in a non-polar solvent (e.g., toluene).

-

Base Catalysis: Sodium methoxide in methanol or potassium tert-butoxide in THF.

-

Thermal Conditions: Heating the sample in a high-boiling point, inert solvent.

-

-

Monitor the reaction progress over time using analytical HPLC or GC to find conditions that lead to a stable mixture of isomers without significant decomposition.

-

-

Equilibration Experiment:

-

Once suitable conditions are identified, set up the equilibration experiment. Dissolve a precisely weighed amount of a single, pure isomer in the chosen solvent system with the catalyst.

-

Maintain the reaction at a constant, controlled temperature.

-

Withdraw small aliquots at regular time intervals (e.g., 1, 2, 4, 8, 24, 48 hours). Quench the reaction immediately (e.g., by neutralizing the catalyst) to "lock" the isomer ratio at that time point.

-

-

Quantitative Analysis:

-

Analyze each quenched aliquot by a calibrated analytical method (e.g., HPLC with UV detection or GC-FID).

-

Generate a calibration curve for each isomer to ensure accurate quantification.

-

Plot the concentration of each isomer versus time. The system has reached equilibrium when the ratio of isomer concentrations becomes constant.

-

-

Thermodynamic Calculation:

-

From the equilibrium concentrations ([A]eq, [B]eq, etc.), calculate the equilibrium constant (Keq). For the equilibrium A ⇌ B, Keq = [B]eq / [A]eq.

-

The Gibbs free energy difference is then calculated using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the absolute temperature in Kelvin.

-

Compare this experimentally derived ΔG° with the computationally predicted ΔΔG.

-

Visualization: Experimental Workflow

Caption: Workflow for experimental validation via chemical equilibration.

Part 3: Synthesis of Findings and Implications

A strong correlation between the computationally predicted ΔΔG and the experimentally measured ΔG° provides a high degree of confidence in the stability model. The most stable isomer, identified as the major component at equilibrium and having the lowest calculated free energy, should be prioritized for further development. This knowledge is critical for:

-

Synthetic Strategy: Synthetic routes can be optimized to favor the formation of the thermodynamic product.

-

Purification and Handling: Understanding the conditions that promote isomerization is vital for developing purification protocols and storage conditions that preserve the integrity of the desired isomer.

-

Regulatory Compliance: A well-characterized, stable active pharmaceutical ingredient (API) is a non-negotiable requirement for regulatory bodies.

By integrating these predictive and empirical workflows, research and development teams can make informed,

Methodological & Application

Application Note & Protocol: Solvent Selection for β-Diploalbicene Solubility Experiments

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of solvents for determining the solubility of β-diploalbicene, a sesquiterpenoid of interest. The protocol emphasizes a foundational understanding of the solute's physicochemical properties to inform a tiered experimental approach, moving from theoretical prediction to empirical validation. This guide is grounded in established principles of solubility and adheres to methodologies outlined in authoritative sources such as the United States Pharmacopeia (USP).

Introduction: The Critical Role of Solvent Selection

Solubility is a fundamental physicochemical property that significantly influences the developability of a compound for pharmaceutical or other applications.[1][2][3] For natural products like β-diploalbicene, understanding its solubility profile across a range of solvents is a critical first step in formulation development, enabling technologies, and ensuring reliable data from in vitro and in vivo studies.[2][4] An improper solvent choice can lead to misleading experimental results, hinder development, and waste valuable resources.

This guide presents a systematic approach to solvent selection, beginning with an analysis of the molecular structure of β-diploalbicene and leveraging theoretical frameworks like Hansen Solubility Parameters (HSP) to predict suitable solvents.[5][6][7] These predictions are then used to inform a structured experimental workflow, ensuring an efficient and scientifically rigorous determination of solubility.

Understanding β-Diploalbicene: A Physicochemical Overview

β-Diploalbicene is a sesquiterpene with the molecular formula C15H24.[8][9] Its structure is characterized by a tricyclic carbon skeleton, making it a predominantly non-polar, lipophilic molecule.[8][9] The absence of significant polar functional groups, such as hydroxyls or carboxyls, dictates its solubility behavior, suggesting a preference for non-polar solvents. This is consistent with the general observation that sesquiterpenes are practically insoluble in water.[10][11]

Key Physicochemical Properties of β-Diploalbicene:

-

Predicted Nature: Non-polar, lipophilic hydrocarbon.

-

Expected Water Solubility: Very low to practically insoluble.[10]

Theoretical Framework for Solvent Selection: "Like Dissolves Like" and Hansen Solubility Parameters

The adage "like dissolves like" is a foundational principle in solubility science.[12] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. For β-diploalbicene, its non-polar nature suggests that it will be most soluble in solvents with low polarity.

For a more nuanced and predictive approach, Hansen Solubility Parameters (HSP) offer a powerful tool.[5][6][7][13] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Proposed Solvent Screening Panel

Based on the theoretical considerations, a tiered panel of solvents with a wide range of polarities is proposed for the experimental determination of β-diploalbicene solubility. This panel allows for a comprehensive understanding of its solubility profile.

| Solvent | Solvent Class | Polarity Index | Dielectric Constant (20°C) | Notes on Application |

| Water | Protic, Polar | 10.2 | 80.1 | Essential baseline for aqueous insolubility. |

| Methanol | Protic, Polar | 5.1 | 32.7 | A polar protic solvent for comparison. |

| Ethanol | Protic, Polar | 4.3 | 24.5 | Commonly used in pharmaceutical formulations. |

| Isopropanol | Protic, Polar | 3.9 | 19.9 | A slightly less polar alcohol. |

| Acetonitrile | Aprotic, Polar | 5.8 | 37.5 | A common solvent in chromatography. |

| Acetone | Aprotic, Polar | 5.1 | 20.7 | A versatile solvent with moderate polarity. |

| Ethyl Acetate | Aprotic, Moderately Polar | 4.4 | 6.02 | A common extraction and chromatography solvent. |

| Dichloromethane | Aprotic, Moderately Polar | 3.1 | 9.08 | A good solvent for many organic compounds. |

| Toluene | Aromatic, Non-polar | 2.4 | 2.38 | A non-polar aromatic solvent. |

| Hexane | Aliphatic, Non-polar | 0.1 | 1.89 | A highly non-polar solvent, predicted to be a good solvent for β-diploalbicene. |

| Heptane | Aliphatic, Non-polar | 0.1 | 1.92 | Similar to hexane, a good non-polar choice. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 7.2 | 46.7 | A powerful aprotic solvent, often used for stock solutions.[14] |

Experimental Workflow for Solubility Determination

A systematic, multi-step approach is recommended to efficiently determine the solubility of β-diploalbicene. This workflow progresses from qualitative assessment to quantitative measurement.

Caption: A tiered workflow for determining β-diploalbicene solubility.

Detailed Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

Objective: To rapidly screen a wide range of solvents to identify those in which β-diploalbicene is freely soluble, sparingly soluble, or practically insoluble.

Materials:

-

β-Diploalbicene

-

Selected solvent panel (see table above)

-

Small vials or test tubes (e.g., 1.5 mL microcentrifuge tubes)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 1-2 mg of β-diploalbicene to a series of labeled vials.

-

To each vial, add 100 µL of a different solvent from the screening panel.

-

Vortex each vial vigorously for 30 seconds.

-

Allow the vials to stand for 1 minute and visually inspect for the presence of undissolved solid.

-

Record observations using descriptive terms such as:

-

Freely Soluble: No visible solid particles.

-

Sparingly Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Practically Insoluble: The majority of the solid remains undissolved.

-

Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the precise equilibrium solubility of β-diploalbicene in selected solvents, following the principles outlined in USP General Chapter <1236>.[15][16][17][18]

Materials:

-

β-Diploalbicene

-

Selected solvents (identified as promising from Protocol 1)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator, preferably in a temperature-controlled environment (e.g., 25 °C)

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of β-diploalbicene to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.[1]

-

Record the exact weight of the added β-diploalbicene.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker and agitate at a constant speed and temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[19] The time to reach equilibrium may need to be determined empirically in a preliminary experiment.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean, labeled vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of calibration standards of β-diploalbicene in the same solvent.

-

Analyze the filtered sample and calibration standards using a validated analytical method (e.g., HPLC-UV, GC-FID).

-

Determine the concentration of β-diploalbicene in the filtered sample by comparing its response to the calibration curve.

-

-

Calculation:

-

The solubility is expressed as the concentration of β-diploalbicene in the saturated solution (e.g., in mg/mL or µg/mL).

-

Data Interpretation and Reporting

The results of the solubility experiments should be reported clearly and concisely. For the qualitative assessment, a simple table of observations is sufficient. For the quantitative shake-flask method, the solubility values should be reported as the mean ± standard deviation of at least three replicate determinations for each solvent.

The final report should include a discussion of the observed solubility profile in the context of the physicochemical properties of β-diploalbicene and the solvents tested. This analysis will provide a robust foundation for subsequent formulation and development activities.

Conclusion

A systematic and informed approach to solvent selection is paramount for the successful characterization and development of β-diploalbicene. By combining theoretical predictions with a tiered experimental workflow, researchers can efficiently and accurately determine its solubility profile. The protocols outlined in this application note provide a robust framework for obtaining high-quality, reliable solubility data, thereby accelerating the path from discovery to application.

References

- <1236> Solubility Measurements - USP-NF. (2016, September 30).

- <1236> Solubility Measurements - USP-NF. (2016, September 30).

- beta-Diploalbicene | C15H24 | CID 177445 - PubChem - NIH. (n.d.).

- Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023, January 25).

- USP <1236>: Solubility Measurements Chapter > - Biorelevant.com. (n.d.).

- Hansen solubility parameters (HSP) - ResearchGate. (n.d.).

- USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy. (2022, March 9).

- Hansen solubility parameter - Wikipedia. (n.d.).

- Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical. (n.d.).

- Hansen Solubility Parameters. (n.d.).

- DIPLOALBICENE, .BETA.- - gsrs. (n.d.).

- UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf - Pharma Excipients. (2021, October 11).

- Showing Compound Sesquiterpenes (FDB004902) - FooDB. (2010, April 8).

- Maximum Concentration of Sesquiterpene Lactones That Can Be Dissolved in Water at 25 °C … - ResearchGate. (n.d.).

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (2021, May 7).

- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.).

- Methods in natural product chemistry - Clinical Gate. (2015, March 2).

- Hansen Solubility Parameters (HSP): 1—Introduction - American Coatings Association. (2018, May 9).

- Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed. (2017, August 9).

- A Standard Procedure for the Selection of Solvents for Natural Plant Extraction in the Early Stages of Process Development - ResearchGate. (2025, August 9).

- Sesquiterpenes | Cyberlipid - gerli. (n.d.).

- The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC. (n.d.).

- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2).

- Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC. (n.d.).

- MultiScreen Solubility Filter Plate - Sigma-Aldrich. (n.d.).

- Techniques for extraction and isolation of natural products: a comprehensive review - PMC. (2018, April 17).

- Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).

- Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. (n.d.).

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.).

- Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. (2024, November 21).

- SID 135154702 - l-Aromadendrene - PubChem. (n.d.).

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. beta-Diploalbicene | C15H24 | CID 177445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Showing Compound Sesquiterpenes (FDB004902) - FooDB [foodb.ca]

- 11. Sesquiterpenes | Cyberlipid [cyberlipid.gerli.com]

- 12. caymanchem.com [caymanchem.com]

- 13. paint.org [paint.org]

- 14. lifechemicals.com [lifechemicals.com]

- 15. uspnf.com [uspnf.com]

- 16. uspnf.com [uspnf.com]

- 17. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 18. biorelevant.com [biorelevant.com]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of beta-Diploalbicene

Authored by: A Senior Application Scientist

Introduction: The Imperative for Rigorous Evaluation of Novel Antimicrobial Candidates

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities for the development of new therapeutics. Natural products, with their vast structural diversity, represent a promising reservoir for such discoveries. beta-Diploalbicene, a sesquiterpenoid compound, has emerged as a molecule of interest within the scientific community.[1] However, to ascertain its true potential as an antimicrobial agent, a systematic and rigorous evaluation of its activity against a range of clinically relevant microorganisms is paramount.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial susceptibility testing (AST) of beta-diploalbicene. Recognizing the unique challenges often associated with natural products, such as limited solubility, these protocols are designed to be robust and adaptable. The methodologies are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[2][3][4][5][6][7]

Part 1: Foundational Steps - Solubility and Stock Solution Preparation

A critical prerequisite for accurate AST is the complete solubilization of the test compound. Natural products like beta-diploalbicene are often hydrophobic, which can lead to precipitation in aqueous testing media and result in erroneous data. The following protocol outlines a systematic approach to determine the optimal solvent and prepare a stable stock solution.

Protocol 1: Solubility Assessment of beta-Diploalbicene